molecular formula C19H20N2OS B2516238 2-(ethylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole CAS No. 1206987-02-1

2-(ethylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole

Cat. No.: B2516238
CAS No.: 1206987-02-1
M. Wt: 324.44
InChI Key: FCVSCFSIOQEMGH-UHFFFAOYSA-N
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Description

2-(ethylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of an ethylthio group, a methoxyphenyl group, and a p-tolyl group attached to the imidazole ring

Scientific Research Applications

2-(ethylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole has several scientific research applications across different fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and compounds.

    Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibitors and receptor modulators. It may serve as a lead compound in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for various diseases, including cancer and infectious diseases.

    Industry: The compound’s chemical properties make it useful in the production of specialty chemicals, dyes, and agrochemicals.

Preparation Methods

The synthesis of 2-(ethylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde, p-toluidine, and ethylthioacetic acid in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-(ethylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The ethylthio group can be oxidized to form a sulfoxide or sulfone derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylthio and methoxyphenyl groups can influence the compound’s binding affinity and selectivity towards these targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, further contributing to its biological activity.

Comparison with Similar Compounds

2-(ethylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole can be compared with other imidazole derivatives, such as:

    2-(methylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole: Similar structure but with a methylthio group instead of an ethylthio group. This slight difference can affect its chemical reactivity and biological activity.

    2-(ethylthio)-5-(4-hydroxyphenyl)-1-(p-tolyl)-1H-imidazole: The presence of a hydroxy group instead of a methoxy group can alter its solubility and interaction with biological targets.

    2-(ethylthio)-5-(4-methoxyphenyl)-1-(phenyl)-1H-imidazole:

These comparisons highlight the uniqueness of this compound and its potential advantages in specific applications.

Properties

IUPAC Name

2-ethylsulfanyl-5-(4-methoxyphenyl)-1-(4-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-4-23-19-20-13-18(15-7-11-17(22-3)12-8-15)21(19)16-9-5-14(2)6-10-16/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVSCFSIOQEMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC=C(C=C2)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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